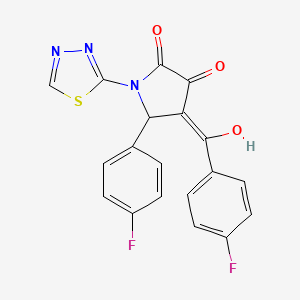
4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a mouthful, but its structure is intriguing! It belongs to the class of heterocyclic compounds and contains a thiadiazole ring fused with a pyrrolone ring. Let’s break it down:
Thiadiazole: A five-membered ring containing two nitrogen atoms and one sulfur atom.
Pyrrolone: A five-membered ring with a carbonyl group (C=O) and an adjacent nitrogen atom.
准备方法
Synthetic Routes::
Condensation Reaction:
- While not widely produced industrially, researchers have explored scalable methods for synthesis.
化学反应分析
Reactions::
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Substitution: The fluorine atoms are susceptible to nucleophilic substitution.
Reduction: Reduction of the carbonyl group or the thiadiazole ring.
Thionyl chloride: , , and play key roles.
Sodium borohydride: for reduction.
- Byproducts may include regioisomers and partially reduced forms.
4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one: itself is a significant product.
科学研究应用
Medicine: Investigated for potential , , and properties.
Agriculture: Possible use as a due to its heterocyclic nature.
Materials Science: Studied for its .
作用机制
Targets: Likely interacts with enzymes or receptors involved in inflammation or cancer pathways.
Pathways: Further research needed to elucidate specific pathways.
相似化合物的比较
Similar Compounds:
属性
分子式 |
C19H11F2N3O3S |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
(4Z)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H11F2N3O3S/c20-12-5-1-10(2-6-12)15-14(16(25)11-3-7-13(21)8-4-11)17(26)18(27)24(15)19-23-22-9-28-19/h1-9,15,25H/b16-14- |
InChI 键 |
HLJQILHDISLOCJ-PEZBUJJGSA-N |
手性 SMILES |
C1=CC(=CC=C1C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2C4=NN=CS4)F |
规范 SMILES |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NN=CS4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[(1E)-(2-hydroxy-5-nitrophenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11643567.png)
![(7Z)-7-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11643569.png)
![N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11643571.png)

![9-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11643587.png)
![4-(2-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B11643590.png)
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11643594.png)

![(5E)-1-[4-(propan-2-yl)phenyl]-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11643602.png)
![3-[(Z)-(5-hydroxy-2-sulfanyl-4H-imidazol-4-ylidene)methyl]quinolin-2(1H)-one](/img/structure/B11643604.png)
![ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B11643614.png)
![5-({2-[benzyl(dimethyl)ammonio]ethyl}carbamoyl)-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium](/img/structure/B11643630.png)
![(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11643634.png)
![2-cyclopropyl-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11643638.png)
